2-Hidroxitetrahidrofurano

Descripción general

Descripción

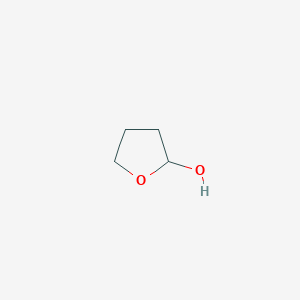

2-Hydroxytetrahydrofuran is an organic compound with the molecular formula C4H8O2. It is a cyclic hemiacetal and a derivative of tetrahydrofuran. This compound is known for its role as a by-product in the hydrogenation of 1,4-butynediol to 1,4-butanediol in industrial processes .

Aplicaciones Científicas De Investigación

2-Hydroxytetrahydrofuran has various applications in scientific research:

Mecanismo De Acción

Target of Action

2-Hydroxytetrahydrofuran (2-HTHF) is primarily targeted by multicomponent monooxygenases (MOs) . These enzymes are involved in the initial hydroxylation of 2-HTHF, a vital rate-limiting step in its degradation pathway .

Mode of Action

The interaction of 2-HTHF with its targets involves a monooxygenase-catalyzed reaction . This reaction initiates the degradation of 2-HTHF, leading to the formation of 2-hydroxytetrahydrofuran (2-OH THF) . The presence of bimetallic Ni–Fe catalysts enhances the performance of this hydrogenation due to the formation of a Ni–Fe alloy phase . The synergism between nickel sites, which have a high ability to activate/overflow hydrogen, and Fe-containing sites, which have strong oxophilicity for the activation of the O-C-O bond over the tetrahydrofuran ring, is proposed to explain the promoting effect of Fe .

Biochemical Pathways

The degradation of 2-HTHF affects the tetrahydrofuran degradation pathway . In this pathway, 2-HTHF is initially oxidized to form 2-OH THF. This compound is then further oxidized to γ-butyrolactone, which is subsequently oxidized to 4-hydroxybutyrate before being transformed to succinate .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and should be stored at temperatures below -20°c

Action Environment

Environmental factors can influence the action of 2-HTHF. For instance, the presence of certain catalysts, such as Ni–Fe/SiO2 bimetallic catalysts, can enhance the hydrogenation of 2-HTHF . Additionally, the degradation of 2-HTHF can be influenced by the presence of other compounds. For example, the expression of certain genes was upregulated during the growth of certain bacteria on 2-HTHF or phenol .

Análisis Bioquímico

Biochemical Properties

2-Hydroxytetrahydrofuran is involved in various biochemical reactions. It is the main by-product of the hydrogenation of 1,4-butynediol (BYD) to 1,4-butanediol (BDO) in industry

Cellular Effects

It has been shown to be a potent inhibitor of the Mcl-1 protein, which plays an important role in apoptosis . 2-Hydroxytetrahydrofuran has also been found to be effective against autoimmune diseases and metabolic disorders such as diabetes mellitus .

Molecular Mechanism

It is known that it is difficult to be effectively removed in the subsequent distillation process and seriously affects the product quality

Temporal Effects in Laboratory Settings

In the oxidation pathway, 2-Hydroxytetrahydrofuran is inferred to be initially oxidized to 2-hydroxytetrahydrofuran, and 2-hydroxytetrahydrofuran is then oxidized to γ-butyrolactone before being transformed to 4-hydroxybutyrate . Vapor-phase dehydration of 2-hydroxytetrahydrofuran in the presence of porcelain and silica gel L leads to a quantitative yield of 2,3-dihydrofuran .

Metabolic Pathways

2-Hydroxytetrahydrofuran is involved in the hydrogenation of 1,4-butynediol (BYD) to 1,4-butanediol (BDO) in industry

Métodos De Preparación

2-Hydroxytetrahydrofuran can be synthesized through various methods. One common method involves the Wacker-type oxidation of 1,1-disubstituted alkenes using a palladium chloride catalyst system under oxygen atmosphere . Another method is the hydrogenation of 1,4-butynediol, where 2-Hydroxytetrahydrofuran is formed as a by-product . Industrially, it is often produced during the hydrogenation process of 1,4-butynediol to 1,4-butanediol, which involves the use of bimetallic catalysts such as nickel-iron supported on silica .

Análisis De Reacciones Químicas

2-Hydroxytetrahydrofuran undergoes several types of chemical reactions:

Hydrogenation: It can be hydrogenated to form 1,4-butanediol using bimetallic catalysts like nickel-iron.

Dehydration: In the presence of porcelain or silica gel, it can be dehydrated to form 2,3-dihydrofuran.

Tautomerism: It can exist in equilibrium with its tautomer, 4-hydroxybutanal, especially in the gas phase.

Comparación Con Compuestos Similares

2-Hydroxytetrahydrofuran can be compared with other similar compounds such as:

Tetrahydrofuran: A versatile solvent used in polymer syntheses.

γ-Butyrolactone: A precursor in the synthesis of various chemicals and polymers.

1,4-Dioxane: Another cyclic ether used as a solvent.

2,3-Dihydrofuran: Formed from the dehydration of 2-Hydroxytetrahydrofuran.

2-Hydroxytetrahydrofuran is unique due to its cyclic hemiacetal structure and its role as an intermediate in various chemical reactions and industrial processes.

Actividad Biológica

2-Hydroxytetrahydrofuran (2-HTHF) is an organic compound characterized by its tetrahydrofuran ring structure with a hydroxyl group at the second carbon atom. This compound has garnered attention in various fields, particularly in environmental chemistry and microbiology, due to its potential biological activities and applications in biodegradation processes. Understanding the biological activity of 2-HTHF is essential for its application in wastewater treatment and its role as a metabolic intermediate in microbial degradation pathways.

2-Hydroxytetrahydrofuran has the molecular formula and exists as a cyclic hemiacetal. Its structural properties allow it to participate in hydrogen bonding, which enhances its reactivity with biological molecules and electrophiles. The compound can also form tautomeric structures, such as 4-hydroxybutyraldehyde, which further contribute to its biological interactions.

Biodegradation Pathways

Research indicates that 2-HTHF plays a crucial role as an intermediate in the microbial degradation of tetrahydrofuran (THF). Two primary pathways have been identified:

- Oxidation Pathway : In this pathway, THF is oxidized to 2-HTHF, which is subsequently converted to γ-butyrolactone before being transformed into 4-hydroxybutyrate. This metabolite is further oxidized to succinate, entering the tricarboxylic acid cycle for mineralization .

- Biodegradation by Microorganisms : Strains such as Pseudonocardia and Rhodococcus have demonstrated the ability to degrade THF, with 2-HTHF identified as a key metabolic intermediate during this process. For instance, strain ZM01 showed significant growth on THF and identified 2-HTHF through gas chromatography analyses .

Biological Activity and Applications

The biological activity of 2-HTHF extends beyond its role in biodegradation:

- Wastewater Treatment : Due to its ability to prevent the formation of nitrates and nitrites from nitrogen-containing compounds, 2-HTHF has potential applications in wastewater treatment systems. This property can help mitigate environmental pollution by reducing harmful nitrogen species.

- Microbial Interactions : The compound's ability to form stable complexes with transition metals may influence catalytic processes within microbial systems, enhancing degradation rates of pollutants .

Case Studies

Several studies highlight the significance of 2-HTHF in environmental microbiology:

- Degradation Studies : A study demonstrated that the initial key metabolic intermediate 2-HTHF was detected during THF degradation by Rhodococcus sp., showcasing its role in microbial metabolism .

- Environmental Impact : Research on the biodegradation pathways of THF indicated that strains capable of utilizing THF as a sole carbon source also produced 2-HTHF, emphasizing its importance in ecological contexts where THF is prevalent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODDICFTDYODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968469 | |

| Record name | Oxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5371-52-8 | |

| Record name | 2-Hydroxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5371-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanol, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005371528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Hydroxytetrahydrofuran has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.

A: Yes, several studies utilize spectroscopic techniques to characterize 2-Hydroxytetrahydrofuran and its derivatives. For instance, 1H-NMR and UV spectroscopy were used to confirm the structure of N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG), an adduct formed from the reaction of 2-Hydroxytetrahydrofuran with deoxyguanosine. [] Additionally, GC-MS analysis has been employed to identify 2-Hydroxytetrahydrofuran as a product in the oxidation of tetrahydrofuran. []

A: 2-Hydroxytetrahydrofuran can exist in equilibrium with its open-chain tautomer, 4-hydroxybutanal. [, ] The stability and equilibrium position depend on factors such as pH, temperature, and solvent.

A: 2-Hydroxytetrahydrofuran is a key intermediate in the biodegradation pathway of THF. [, , ] It is formed by the initial hydroxylation of THF by enzymes like THF monooxygenase. [, ]

A: Yes, ab initio calculations have been performed on 2-Hydroxytetrahydrofuran to study its conformational preferences and energetics in the gas phase. [, ] These studies provide valuable insights for parameterizing carbohydrate force fields in molecular modeling.

A: Studies on the synthesis of harringtonine, an anticancer drug, illustrate the impact of structural modifications. For example, 5,5-dimethyl-2-hydroxytetrahydrofuran-2-carboxylic acid, a derivative of 2-Hydroxytetrahydrofuran, is a key intermediate in the synthesis. [, ] The specific stereochemistry of substituents on the tetrahydrofuran ring is crucial for the biological activity of the final compound.

A: While specific formulation strategies for 2-Hydroxytetrahydrofuran are not extensively discussed in the provided research, it's important to note that it can be converted to more stable derivatives. For example, reaction with NaBH4 transforms 2-Hydroxytetrahydrofuran into the more stable N2-(4-hydroxybutyl)deoxyguanosine. []

A: Gas chromatography (GC) [] and high-performance liquid chromatography (HPLC) [, , ] coupled with various detection methods, such as UV absorbance and radioflow detection, are commonly employed techniques. The choice of the method depends on the specific application and the matrix in which 2-Hydroxytetrahydrofuran is present.

A: 2-Hydroxytetrahydrofuran can be formed as a byproduct during the Fenton process treatment of THF wastewater. []

A: While specific solubility data is not provided in the research, its miscibility with water is evident from studies on aqueous reactions and biological systems. [] Further investigation into solubility in various solvents would be beneficial for specific applications.

A: While 2-Hydroxytetrahydrofuran itself hasn't been directly linked to toxicity in these studies, it's a product of metabolic processes involving carcinogenic compounds like N-nitrosopyrrolidine (NPYR) [, ]. Further investigation into its potential toxicity and safety profile is recommended.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.